molecular formula C26H27F2N5O3S B11826950 tert-butyl (3-(5-(2,5-difluorophenyl)-3-(1H-imidazole-1-carbonyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate

tert-butyl (3-(5-(2,5-difluorophenyl)-3-(1H-imidazole-1-carbonyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate

Cat. No.: B11826950
M. Wt: 527.6 g/mol
InChI Key: DHXUVLYWRYYZOG-UHFFFAOYSA-N
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Description

tert-butyl (3-(5-(2,5-difluorophenyl)-3-(1H-imidazole-1-carbonyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate: is a complex organic compound that features a variety of functional groups, including imidazole, thiadiazole, and carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-(5-(2,5-difluorophenyl)-3-(1H-imidazole-1-carbonyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate typically involves multi-step organic synthesis. The process may include:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the thiadiazole moiety via sulfur and nitrogen-containing reagents.
  • Coupling of the difluorophenyl and phenyl groups through cross-coupling reactions.
  • Protection and deprotection steps to introduce the tert-butyl carbamate group.

Industrial Production Methods: Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the imidazole ring or other unsaturated moieties.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry:

  • Used as a building block for more complex molecules in organic synthesis.
  • Potential applications in the development of new materials with unique properties.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical agent due to its complex structure and functional groups.
  • May exhibit biological activity such as enzyme inhibition or receptor binding.

Industry:

  • Potential use in the development of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

    tert-butyl (3-(5-(2,5-difluorophenyl)-3-(1H-imidazole-1-carbonyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate: can be compared with other compounds containing imidazole, thiadiazole, and carbamate groups.

Uniqueness:

  • The combination of these functional groups in a single molecule is relatively unique and may confer specific properties such as enhanced biological activity or stability.

Comparison with Similar Compounds

    Imidazole derivatives: Compounds containing the imidazole ring, often used in pharmaceuticals.

    Thiadiazole derivatives: Compounds with the thiadiazole ring, known for various biological activities.

    Carbamates: A class of compounds used in pesticides and pharmaceuticals.

For detailed and specific information, consulting scientific literature and databases would be necessary

Properties

Molecular Formula

C26H27F2N5O3S

Molecular Weight

527.6 g/mol

IUPAC Name

tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(imidazole-1-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate

InChI

InChI=1S/C26H27F2N5O3S/c1-25(2,3)36-23(34)30-13-7-12-26(18-8-5-4-6-9-18)33(24(35)32-15-14-29-17-32)31-22(37-26)20-16-19(27)10-11-21(20)28/h4-6,8-11,14-17H,7,12-13H2,1-3H3,(H,30,34)

InChI Key

DHXUVLYWRYYZOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1(N(N=C(S1)C2=C(C=CC(=C2)F)F)C(=O)N3C=CN=C3)C4=CC=CC=C4

Origin of Product

United States

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